1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine
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Overview
Description
2-Amino-4-iminoheptafluoropent-2-ene is a fluorinated organic compound with the molecular formula C5H3F7N2. This compound is characterized by the presence of both amino and imino functional groups, along with a high degree of fluorination, which imparts unique chemical properties. It is used in various scientific research fields due to its distinctive reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iminoheptafluoropent-2-ene typically involves the reaction of heptafluoropent-2-ene with ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Heptafluoropent-2-ene: This precursor is synthesized through the fluorination of pent-2-ene using a fluorinating agent such as cobalt trifluoride.
Amination Reaction: Heptafluoropent-2-ene is then reacted with ammonia gas in the presence of a catalyst, typically a transition metal catalyst like palladium, under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-Amino-4-iminoheptafluoropent-2-ene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iminoheptafluoropent-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced fluorinated amines.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Fluorinated oxides and imines.
Reduction: Fluorinated amines.
Substitution: Fluorinated halides and other substituted derivatives.
Scientific Research Applications
2-Amino-4-iminoheptafluoropent-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing fluorinated pharmaceuticals with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 2-Amino-4-iminoheptafluoropent-2-ene involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The high degree of fluorination also enhances its lipophilicity, allowing it to interact with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-iminoheptafluoropent-2-ene: C5H3F7N2
2-Amino-4-iminoheptafluoropent-3-ene: C5H3F7N2
2-Amino-4-iminoheptafluoropent-4-ene: C5H3F7N2
Uniqueness
2-Amino-4-iminoheptafluoropent-2-ene is unique due to its specific positioning of the amino and imino groups, which imparts distinct reactivity compared to its isomers. The high degree of fluorination also differentiates it from other similar compounds, providing enhanced stability and unique chemical properties .
Properties
Molecular Formula |
C5H3F7N2 |
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Molecular Weight |
224.08 g/mol |
IUPAC Name |
1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine |
InChI |
InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2 |
InChI Key |
NSPGYANHJLMYBV-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F |
Origin of Product |
United States |
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